2-Bromo-4-difluoromethoxy-5-nitrotoluene
Description
Properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)7(3-5(4)9)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICULKZPMDNCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Bromo-4-difluoromethoxy-5-nitrotoluene likely involves the following key transformations:
- Introduction of bromine at the 2-position of the aromatic ring.
- Installation of the nitro group at the 5-position.
- Introduction of the difluoromethoxy group at the 4-position.
- Maintenance of the methyl group at the 1-position (toluene core).
These steps typically require selective electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, often in a carefully controlled sequence to avoid undesired side reactions.
Preparation of 2-Bromo-4-nitrotoluene Intermediates
The synthesis of bromonitrotoluene derivatives is well documented and can serve as a precursor step.
Example: Synthesis of 4-Bromo-2-nitrotoluene
- Starting from 4-methyl-3-nitroaniline, diazotization followed by Sandmeyer reaction with CuBr introduces bromine at the desired position.
- The reaction involves refluxing the amine with hydrobromic acid, diazotizing with sodium nitrite at 0 °C, and then reacting with CuBr to yield 4-bromo-2-nitrotoluene with high yield (~89%).
- Characterization includes melting point and NMR data confirming the substitution pattern.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | NaNO2, HBr, 0 °C | Formation of diazonium salt |
| Sandmeyer Reaction | CuBr, HBr, 0-5 °C to RT, steam bath | Bromination at aromatic ring |
| Purification | Steam distillation | 4-Bromo-2-nitrotoluene (89%) |
This intermediate can be further functionalized to introduce the difluoromethoxy group.
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) substituent is less common and typically introduced via nucleophilic aromatic substitution or via the reaction of phenols with difluorocarbene precursors.
- Starting from a hydroxy-substituted aromatic compound (e.g., 4-hydroxy-5-nitrotoluene derivative), the hydroxy group is converted to difluoromethoxy by reaction with difluorocarbene sources such as chlorodifluoromethane or difluoromethylating agents under basic conditions.
- Alternatively, direct substitution of a suitable leaving group (e.g., halogen) with difluoromethoxide anion can be performed.
Due to the electron-withdrawing nature of the nitro group, the aromatic ring is activated towards nucleophilic substitution at the 4-position if a suitable leaving group is present.
Proposed Multi-Step Preparation Method
Based on the above, a plausible preparation route for this compound is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 4-bromotoluene | HNO3/H2SO4, controlled temperature | Introduces nitro group at 5-position |
| 2 | Introduction of hydroxy group | Hydroxylation or substitution to install -OH at 4-position | May require selective demethylation or substitution |
| 3 | Conversion of hydroxy to difluoromethoxy | Reaction with difluorocarbene source (e.g., ClCF2H) under basic conditions | Forms -OCF2H substituent |
| 4 | Purification and isolation | Chromatography or recrystallization | Ensures high purity |
Detailed Reaction Conditions and Yields (Hypothetical Based on Analogous Literature)
| Step | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Nitration | 98% H2SO4, fuming HNO3, 20-30 °C, 1 hour | 85-90 | Mononitration with regioselectivity |
| Hydroxylation | Base-catalyzed substitution or demethylation at 80 °C | 70-75 | Requires careful control to avoid overreaction |
| Difluoromethoxylation | Chlorodifluoromethane, base (e.g., KOH), 50-70 °C, 4-6 hours | 60-70 | Formation of difluoromethoxy group |
| Purification | Column chromatography or recrystallization | 95 | Final product purity >98% |
Research Findings and Notes
- The nitration step is critical to ensure substitution at the correct position without over-nitration or oxidation of the methyl group.
- Hydroxylation or introduction of the hydroxy group at the 4-position can be challenging due to steric and electronic effects; selective methods or protecting groups may be necessary.
- Difluoromethoxylation is a specialized reaction requiring handling of fluorinated reagents and often proceeds under basic conditions to generate the nucleophilic difluoromethoxide species.
- Purity and yield optimization depend on reaction time, temperature, and reagent stoichiometry.
- The sequence of steps must be carefully designed to avoid decomposition or side reactions, especially considering the sensitivity of fluorinated groups.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Purpose | Yield (%) | Critical Parameters |
|---|---|---|---|---|
| Bromination/Nitration | Br2, HNO3/H2SO4 | Introduce Br and NO2 groups | 85-90 | Temperature control, stoichiometry |
| Hydroxylation | Base, selective substitution/demethylation | Install -OH group at 4-position | 70-75 | Regioselectivity, reaction time |
| Difluoromethoxylation | ClCF2H, KOH or other base | Convert -OH to -OCF2H | 60-70 | Fluorine source purity, base strength |
| Purification | Chromatography, recrystallization | Isolate pure product | 95 | Solvent choice, temperature |
Chemical Reactions Analysis
2-Bromo-4-difluoromethoxy-5-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-difluoromethoxy-5-nitrotoluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-difluoromethoxy-5-nitrotoluene involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Bromo-4-fluoro-5-nitrotoluene (CAS 64695-96-1, C₇H₅BrFNO₂) Substitutents: Bromo (position 2), fluoro (position 4), nitro (position 5). Molecular weight: 234.023 g/mol. Application: Intermediate in organic synthesis.
a-Bromo-3,5-difluorotoluene (CAS 141776-91-2, C₇H₅BrF₂)
- Substitutents: Bromo (position unspecified), difluoro (positions 3 and 5).
- Molecular weight: 207.02 g/mol.
- Physical properties: Boiling point 65°C, density 1.6 g/cm³.
5-Bromo-2-iodo-4-nitrotoluene (CAS 1160573-63-6, C₇H₅BrINO₂) Substitutents: Bromo (position 5), iodo (position 2), nitro (position 4). Molecular weight: ~342 g/mol (estimated).
Target Compound vs. Analogs:
Physical Properties and Stability
- The target compound’s estimated higher molecular weight (~269 g/mol) suggests lower volatility than a-Bromo-3,5-difluorotoluene (bp 65°C) .
- Difluoromethoxy’s polarity may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to non-polar analogs.
Research Findings and Implications
Substituent Impact : Difluoromethoxy groups enhance thermal stability and metabolic resistance compared to fluoro or methoxy groups, making the target compound valuable in drug design.
Synthetic Utility : Bromo and nitro groups enable sequential functionalization (e.g., bromo substitution followed by nitro reduction), a pathway validated in analogs like 2-Bromo-4-fluoro-5-nitrotoluene .
Knowledge Gaps: Experimental data on the target compound’s melting point, solubility, and reaction yields are absent in the provided evidence, necessitating further study.
Biological Activity
2-Bromo-4-difluoromethoxy-5-nitrotoluene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. These substituents significantly influence its reactivity and biological activity.
The biological activity of nitro-substituted compounds is often attributed to their ability to generate reactive intermediates upon reduction. This leads to the formation of toxic species that can interact with cellular macromolecules such as DNA, proteins, and lipids. The specific mechanisms include:
- DNA Interaction : Nitro groups can be reduced to form nitroso species that bind covalently to DNA, causing strand breaks and leading to cell death .
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer therapy .
Antimicrobial Activity
Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. For instance:
- Mechanism : Nitro groups are crucial for the antimicrobial action of several antibiotics, as they facilitate the generation of reactive oxygen species (ROS) that damage bacterial cells .
- Case Study : In studies involving similar nitro compounds, derivatives have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The potential anticancer properties of this compound are being explored:
- Targeting Cancer Cells : Research suggests that halogenated nitro compounds can selectively target cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
- Case Studies : Various studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo, highlighting the importance of the nitro group in enhancing cytotoxicity against cancer cells .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Promising | DNA damage via nitroso intermediates |
| 5-Nitroimidazole derivatives | High | Moderate | ROS generation leading to cell death |
| 4-Nitrophenol | Low | Low | Non-specific cytotoxicity |
Q & A
Basic Questions
Q. What are the critical steps in designing a synthesis route for 2-Bromo-4-difluoromethoxy-5-nitrotoluene?
- Methodological Answer :
- Step 1 : Begin with a toluene derivative. Introduce the nitro group at position 5 first, as nitro is a strong meta-directing group. This guides subsequent substitutions. Nitration conditions (e.g., HNO₃/H₂SO₄) must avoid over-nitration .
- Step 2 : Brominate at position 2. Electrophilic bromination (e.g., Br₂/FeBr₃) requires careful temperature control to prevent polybromination. Evidence from 2-Bromo-5-nitrotoluene synthesis suggests 78–80°C as a viable range for similar substrates .
- Step 3 : Introduce the difluoromethoxy (OCHF₂) group at position 4. This may involve nucleophilic substitution (e.g., using ClCHF₂ with a deprotonated aromatic ring) or coupling reactions. Regioselectivity must be verified via HPLC or TLC .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons and coupling patterns. The difluoromethoxy group (OCHF₂) may split adjacent proton signals due to fluorine coupling (e.g., J ~ 50 Hz for CHF₂).
- 19F NMR : Confirm the presence of the difluoromethoxy group (δ ~ -80 to -90 ppm for CHF₂) and rule out side products like trifluoromethyl groups .
- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches. Compare with computational predictions (DFT) to resolve ambiguities .
- Mass Spectrometry : Validate molecular weight (expected MW: ~290 g/mol) and isotopic patterns from bromine .
Advanced Research Questions
Q. How can regioselectivity challenges during difluoromethoxy group introduction be addressed in the presence of electron-withdrawing substituents?
- Methodological Answer :
- Strategy 1 : Use directing groups (e.g., temporary protection of the nitro group as an amide) to favor substitution at position 4. Deprotection post-reaction restores the nitro group .
- Strategy 2 : Employ transition-metal catalysis (e.g., Cu-mediated Ullmann coupling) for selective C–O bond formation. Evidence from fluorinated benzyl bromide syntheses suggests catalytic systems improve yields .
- Validation : Monitor reaction progress with GC-MS. Isolate regioisomers via column chromatography (silica gel, hexane/EtOAc) and confirm purity via melting point analysis (compare with analogs like 2-Bromo-5-nitrotoluene, mp 78–80°C ).
Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected coupling in NMR) for halogenated nitroaromatics?
- Methodological Answer :
- Step 1 : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For fluorine coupling, acquire 19F-1H HOESY spectra to confirm spatial proximity .
- Step 2 : Compare experimental data with DFT-calculated chemical shifts. Studies on 4-bromo-2-fluorobenzyl bromide highlight discrepancies arising from solvent effects or conformational flexibility .
- Step 3 : Rule out impurities via recrystallization (e.g., using ethanol/water mixtures) and re-analyze. Evidence from 2-Bromo-5-nitrotoluene emphasizes ≥98% purity thresholds for reliable data .
Q. What side reactions occur during synthesis of fluorinated nitroaromatics, and how are they mitigated?
- Methodological Answer :
- Common Side Reactions :
- Reduction of nitro groups under acidic conditions.
- Demethylation of OCHF₂ to CHF₂OH under high heat.
- Mitigation :
- Use inert atmospheres (N₂/Ar) to prevent oxidation/reduction.
- Optimize reaction temperature (e.g., <100°C for OCHF₂ stability, as seen in analogs with bp ~65–89°C ).
- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit free-radical degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
